PD117588: An In-Depth Technical Guide to its Antibacterial Spectrum
PD117588: An In-Depth Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD117588 is a potent quinolone antibacterial agent characterized by its broad spectrum of activity against a range of clinically significant Gram-positive and Gram-negative bacteria. Evidence strongly suggests that PD117588 is an alternative identifier for the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). This guide provides a comprehensive overview of the antibacterial profile of PD117588, leveraging available data for ciprofloxacin to detail its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Bacterial DNA Replication
As a member of the quinolone class of antibiotics, PD117588 targets essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]
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In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.
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In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication.
PD117588 binds to the complex of these enzymes with DNA, creating a stable ternary complex. This stabilization traps the enzymes in their cleavage-competent state, leading to the accumulation of double-strand DNA breaks.[1][3] The resulting chromosomal fragmentation is lethal to the bacteria. This mechanism is illustrated in the signaling pathway diagram below.
Antibacterial Spectrum: Quantitative Data
The antibacterial activity of PD117588 is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for ciprofloxacin (PD117588) against a panel of common Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of PD117588 (Ciprofloxacin) against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | ATCC 29213 | 0.12 - 1.0 | 0.25 | 0.5 |
| Staphylococcus aureus (Methicillin-resistant) | Clinical Isolates | 0.25 - >128 | 1.0 | 32 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 4.0 | 1.0 | 2.0 |
Table 2: In Vitro Activity of PD117588 (Ciprofloxacin) against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.004 - 0.015 | 0.008 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.094 - 32 | 0.25 | 2.0 |
| Klebsiella pneumoniae | Clinical Isolates | 0.03 - >64 | 0.125 | 8.0 |
Data compiled from various sources. MIC values can vary based on the specific strain and testing methodology.
Experimental Protocols for MIC Determination
The quantitative data presented above are typically determined using standardized laboratory procedures such as broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent. A standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antibiotic. The plate is then incubated, and the MIC is read as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents bacterial growth.
Conclusion
PD117588, identified as ciprofloxacin, is a broad-spectrum quinolone antibiotic with potent activity against a wide array of Gram-positive and Gram-negative bacteria. Its mechanism of action, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, leads to bacterial cell death. The quantitative antibacterial spectrum, as determined by standardized MIC testing protocols, underscores its clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics.
